molecular formula C12H16BNO3 B1418030 (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid CAS No. 697739-42-7

(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid

Cat. No.: B1418030
CAS No.: 697739-42-7
M. Wt: 233.07 g/mol
InChI Key: FIUCWBGMMCBNJU-UHFFFAOYSA-N
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Description

(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid is a boronic acid derivative with the molecular formula C12H16BNO3. It is a beige powder that is used in various scientific research applications, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid typically involves the reaction of 2-bromomethylphenylboronic acid with 4-oxopiperidine under specific conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic esters, alcohols, amines, and various substituted aromatic compounds .

Scientific Research Applications

(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid is unique due to the presence of both the boronic acid and piperidine moieties, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable tool in various scientific research applications .

Properties

IUPAC Name

[2-[(4-oxopiperidin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO3/c15-11-5-7-14(8-6-11)9-10-3-1-2-4-12(10)13(16)17/h1-4,16-17H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUCWBGMMCBNJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CN2CCC(=O)CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660457
Record name {2-[(4-Oxopiperidin-1-yl)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697739-42-7
Record name {2-[(4-Oxopiperidin-1-yl)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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